5-Fluoro PB-22 N-(3-fluoropentyl) isomer

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H21FN2O2 |

|---|---|

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

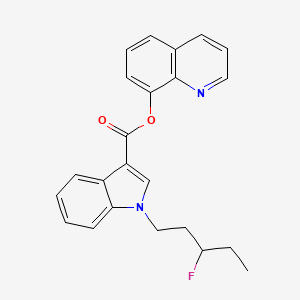

quinolin-8-yl 1-(3-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 |

Clave InChI |

KHHVRLVERWQVQC-UHFFFAOYSA-N |

SMILES canónico |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The physiological and toxicological properties of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer have not been extensively evaluated. Much of the available biological data pertains to the more widely studied isomer, 5-Fluoro PB-22 (with the fluorine atom at the 5-position of the pentyl chain). This guide provides the known chemical and analytical properties of the N-(3-fluoropentyl) isomer and presents the pharmacological context of related compounds.

Introduction

This compound is a synthetic cannabinoid and a positional isomer of the more commonly known 5F-PB-22. As with other synthetic cannabinoids, its chemical structure is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors. This document provides a comprehensive overview of the known chemical properties and analytical methodologies for the identification of this specific isomer.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are crucial for its synthesis, handling, and analysis. While some properties are available from commercial suppliers, a complete experimental characterization is not publicly documented.

| Property | Value | Source |

| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | [1] |

| CAS Number | 2365471-07-2 | [1] |

| Molecular Formula | C₂₃H₂₁FN₂O₂ | [1] |

| Formula Weight | 376.4 g/mol | [1] |

| Formulation | A solution in acetonitrile | [1] |

| UV λmax | 215, 230, 291 nm | [1] |

| SMILES | O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCC(F)CC)C4=C3C=CC=C4 | [1] |

| InChI Key | KHHVRLVERWQVQC-UHFFFAOYSA-N | [1] |

Solubility

| Solvent | Approximate Solubility |

| DMF | 11 mg/ml |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml |

| DMSO | 10 mg/ml |

Data provided by Cayman Chemical.[1]

Biological Activity and Signaling Pathways

Note: There is no specific pharmacological data (e.g., receptor binding affinity, efficacy) available for the this compound. The information below pertains to the closely related and well-studied synthetic cannabinoid, 5F-PB-22, and should be used for contextual purposes only.

5F-PB-22 is a potent full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the immune system and peripheral tissues.

Activation of the CB1 receptor by an agonist like 5F-PB-22 initiates a G-protein-coupled signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Experimental Protocols

Due to the lack of specific biological studies on the this compound, this section will focus on analytical methods for its identification and differentiation from other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

A key challenge in forensic and research settings is the differentiation of positional isomers of synthetic cannabinoids. GC-MS is a standard technique for this purpose.

Objective: To determine the retention time of this compound and differentiate it from other N-fluoropentyl isomers.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS).

-

Column: A non-polar column, such as a DB-5MS or equivalent.

Method:

-

Sample Preparation: Dissolve the reference standard of this compound and other isomers in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at a rate of 20°C/minute, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-550.

-

Expected Results: The retention time for this compound has been reported to be approximately 21.338 minutes under specific chromatographic conditions.[3] This allows for its differentiation from the N-(2-fluoropentyl) isomer (approx. 20.853 min), the N-(4-fluoropentyl) isomer (approx. 21.568 min), and the parent 5F-PB-22 (approx. 22.642 min).[3]

References

- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, a synthetic cannabinoid. The proposed synthesis is a multi-step process commencing with the preparation of the key alkylating agent, followed by the construction of the substituted indole (B1671886) core, and culminating in the final esterification to yield the target molecule. The methodologies described are based on established organic chemistry principles and analogous synthetic procedures for related compounds.

Overall Synthesis Pathway

The synthesis of this compound can be logically approached in four main stages:

-

Preparation of the Alkylating Agent: Synthesis of 3-fluoropentyl bromide from a suitable precursor.

-

N-Alkylation: Attachment of the 3-fluoropentyl side chain to an indole nitrogen.

-

Hydrolysis: Conversion of the ethyl ester to a carboxylic acid to prepare for the final coupling step.

-

Esterification: Coupling of the N-alkylated indole-3-carboxylic acid with 8-hydroxyquinoline.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 3-Fluoropentyl Bromide

This procedure outlines the conversion of 3-fluoropentan-1-ol to 3-fluoropentyl bromide using phosphorus tribromide.

-

Materials: 3-fluoropentan-1-ol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (B86663).

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-fluoropentan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoropentyl bromide.

-

Purify the crude product by distillation to yield pure 3-fluoropentyl bromide.

-

Step 2: N-Alkylation of Ethyl Indole-3-carboxylate

This step involves the alkylation of the indole nitrogen with the synthesized 3-fluoropentyl bromide.

-

Materials: Ethyl indole-3-carboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), 3-Fluoropentyl bromide, Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of ethyl indole-3-carboxylate in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-fluoropentyl bromide in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate.

-

Step 3: Hydrolysis of Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate

This procedure describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1][2][3][4]

-

Materials: Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate, Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), Ethanol (B145695), Water, Hydrochloric acid (HCl, for acidification).

-

Procedure:

-

Dissolve the ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid, which should precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid.

-

Step 4: Steglich Esterification to Yield this compound

This final step is the coupling of the N-alkylated indole-3-carboxylic acid with 8-hydroxyquinoline.[5][6][7][8][9]

-

Materials: 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-Hydroxyquinoline, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

To a solution of 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-hydroxyquinoline, and a catalytic amount of DMAP in anhydrous dichloromethane at 0 °C, add a solution of DCC in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

The following tables summarize the proposed reactants and expected yields for the synthesis. These are theoretical values and may vary in practice.

Table 1: Reactants for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent(s) |

| 1 | 3-Fluoropentan-1-ol | Phosphorus tribromide | - | Diethyl ether |

| 2 | Ethyl indole-3-carboxylate | 3-Fluoropentyl bromide | Sodium hydride | DMF |

| 3 | Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate | Sodium hydroxide | - | Ethanol/Water |

| 4 | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid | 8-Hydroxyquinoline | DCC, DMAP | Dichloromethane |

Table 2: Theoretical Yields and Product Information

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| 1 | 3-Fluoropentyl bromide | C₅H₁₀BrF | 169.04 | 70-85 |

| 2 | Ethyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate | C₁₆H₂₀FNO₂ | 277.33 | 60-75 |

| 3 | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid | C₁₄H₁₆FNO₂ | 249.28 | 85-95 |

| 4 | This compound | C₂₃H₂₁FN₂O₂ | 376.43 | 65-80 |

Mandatory Visualizations

Experimental Workflow

General Signaling Pathway for Synthetic Cannabinoids

Disclaimer: The specific signaling pathway for this compound has not been characterized. The following diagram illustrates the general mechanism of action for synthetic cannabinoids that act as agonists at cannabinoid receptors.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Characterization of CAS Number 2365471-07-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the compound associated with CAS number 2365471-07-2. The compound is identified as 5-fluoro PB-22 N-(3-fluoropentyl) isomer , a synthetic cannabinoid and a positional isomer of the more widely known 5-fluoro PB-22 (5F-PB-22). This guide summarizes its physicochemical properties, analytical characterization methods, and discusses its presumed biological context based on related compounds.

It is critical to note that while extensive analytical data exists for forensic identification, the physiological and toxicological properties of this specific isomer have not been formally evaluated.

Physicochemical Characterization

The fundamental properties of this compound are compiled from supplier technical data sheets. All quantitative data is presented in the tables below for clarity and ease of comparison.

Compound Identification

| Parameter | Value | Reference |

| CAS Number | 2365471-07-2 | |

| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | |

| Synonyms | This compound |

Chemical and Physical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₁FN₂O₂ | |

| Formula Weight | 376.4 g/mol | |

| Purity | ≥95% | |

| Formulation | A solution in acetonitrile | |

| UV/Vis. λmax | 215, 230, 291 nm |

Solubility Data

| Solvent | Concentration | Reference |

| DMF | 11 mg/ml | |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | |

| DMSO | 10 mg/ml |

Chemical Identifiers

| Type | Identifier | Reference |

| SMILES | O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCC(F)CC)C4=C3C=CC=C4 | |

| InChI | InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 | |

| InChI Key | KHHVRLVERWQVQC-UHFFFAOYSA-N |

Experimental Protocols: Analytical Characterization

The primary research focus on this compound has been its analytical differentiation from other isomers of 5F-PB-22 for forensic applications. The following protocols are based on methodologies described for the separation and identification of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone technique for identifying and distinguishing isomers in seized materials.

-

Objective: To separate the N-(3-fluoropentyl) isomer from other positional isomers and obtain its mass spectrum for structural confirmation.

-

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

-

Sample Preparation: The sample, typically in a solvent like acetonitrile, is diluted to an appropriate concentration (e.g., 1 mg/mL) and a small volume (e.g., 1 µL) is injected.

-

GC Conditions (Exemplary):

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Exemplary):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: The retention time of the N-(3-fluoropentyl) isomer is compared to that of a certified reference standard. The resulting mass spectrum is analyzed for its characteristic molecular ion peak and fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to provide definitive structural information about the specific placement of the fluorine atom on the pentyl chain.

-

Objective: To elucidate the precise chemical structure, confirming the fluorine position at the 3-carbon of the N-pentyl group.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons. The splitting patterns and chemical shifts of the protons on the fluoropentyl chain are diagnostic.

-

¹³C NMR: Shows the number and type of carbon atoms. The carbon atom bonded to fluorine will exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: Directly observes the fluorine nucleus, providing a clear signal for the C-F bond.

-

-

Data Analysis: The chemical shifts, coupling constants (J-values), and signal multiplicities are analyzed to confirm the connectivity and stereochemistry of the molecule, verifying it as the N-(3-fluoropentyl) isomer.

Caption: Workflow for the analytical identification of synthetic cannabinoid isomers.

Biological Activity and Signaling Pathways

Disclaimer: Direct experimental data on the physiological and toxicological properties of this compound (CAS 2365471-07-2) is not available in published scientific literature. The information below is extrapolated from its structural relationship to 5F-PB-22, a known potent synthetic cannabinoid.

Presumed Mechanism of Action

As a structural analog of 5F-PB-22, this compound is presumed to act as an agonist at the cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system, and the CB2 receptor, found predominantly in the immune system. The psychoactive effects of synthetic cannabinoids are mediated through the activation of the CB1 receptor.

Hypothetical CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by a synthetic cannabinoid agonist like this compound is expected to trigger a cascade of intracellular events characteristic of Gi/o-protein coupled receptors.

Caption: Presumed signaling pathway upon CB1 receptor activation by an agonist.

Generic Cannabinoid Receptor Binding Assay Workflow

To experimentally determine the affinity of this compound for cannabinoid receptors, a competitive radioligand binding assay would be a standard approach. This has not been reported for this specific isomer but the workflow is a standard in the field.

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Conclusion and Future Directions

The compound with CAS number 2365471-07-2, this compound, is well-characterized from an analytical and forensic perspective. Standard protocols using GC-MS and NMR can effectively identify it and distinguish it from its isomers. However, there is a significant gap in the understanding of its pharmacology and toxicology.

Future research should prioritize in vitro and in vivo studies to:

-

Determine its binding affinity and functional activity at CB1 and CB2 receptors.

-

Evaluate its metabolic profile to identify major metabolites.

-

Assess its toxicological and behavioral effects in animal models.

Such data is essential for a complete risk assessment and for understanding the full implications of its presence as a novel psychoactive substance.

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester is a synthetic compound belonging to the indole (B1671886) class of chemicals. Its structural analogs are known to act as synthetic cannabinoids. A thorough understanding of its physicochemical properties is fundamental for research and development, particularly in areas of pharmacology, toxicology, and analytical chemistry. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility, stability, and formulation characteristics. This document provides a summary of available data on closely related isomers and outlines standard methodologies for experimental determination.

Physicochemical Properties

The physicochemical data presented below is for the 2-fluoropentyl and 5-fluoropentyl isomers. It is anticipated that the 3-fluoropentyl isomer will have similar properties.

| Property | 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester (5F-PB-22) |

| Molecular Formula | C23H21FN2O2[1][2] | C23H21FN2O2[3][4] |

| Molecular Weight | 376.4 g/mol [2] | 376.42 g/mol [3] |

| Exact Mass | 376.15870608 Da[2] | 376.158706 g/mol [4] |

| XLogP3 (Computed) | 5.3[2] | Not Available |

| CAS Number | 2365471-10-7[2] | 1400742-41-7[3][4] |

| IUPAC Name | quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate[2] | quinolin-8-yl 1-(5-fluoropentyl)indole-3-carboxylate[3][5] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of novel compounds are crucial for reproducibility and accuracy. Below are standard methodologies that can be applied to 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester.

3.1. Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

-

Methodology: A small, powdered sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.

3.2. Solubility Assessment

Solubility in various solvents is critical for drug delivery and formulation.

-

Methodology (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.3. Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) between octanol (B41247) and water is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

-

Methodology (Shake-Flask Method): A pre-weighed amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is determined analytically. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Analogs of this compound, such as 5F-PB-22, are known to be synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.

Caption: Proposed signaling pathway upon binding to the CB1 receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the aqueous solubility of the target compound using the shake-flask method.

Caption: Workflow for aqueous solubility determination.

References

- 1. 1H-Indole-3-carboxylic acid, 1-(2-fluoropentyl)-, 8-quinolinyl ester [chembk.com]

- 2. 8-Quinolinyl 1-(2-fluoropentyl)-1H-indole-3-carboxylate | C23H21FN2O2 | CID 137699779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | LGC Standards [lgcstandards.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Activity of 5-Fluoro PB-22 Analogues: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific N-(3-fluoropentyl) isomer of 5-Fluoro PB-22 is exceptionally scarce in peer-reviewed literature. A product listing from a chemical supplier confirms its chemical structure but explicitly states that its physiological and toxicological properties have not been evaluated[1]. This guide will, therefore, focus on the in-depth in vitro activity of the closely related and extensively studied isomer, 5-Fluoro PB-22 (5F-PB-22) , where the fluorine atom is located on the terminal (fifth) position of the N-pentyl chain. The data presented here for 5F-PB-22 serves as the most relevant and comprehensive information currently available for researchers investigating this class of synthetic cannabinoids.

Introduction to 5F-PB-22

5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been identified in illicit herbal products[2][3]. It is an analogue of PB-22, featuring a terminal fluorine substitution on the N-pentyl chain, a structural modification known in other synthetic cannabinoid series to sometimes enhance cannabinoid receptor binding affinity[4]. Like other synthetic cannabinoids, 5F-PB-22 primarily exerts its effects through interaction with the cannabinoid receptors CB1 and CB2[2][5][6]. These receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes[7][8][9].

Quantitative In Vitro Activity

The primary targets for 5F-PB-22 are the cannabinoid receptors CB1 and CB2. Its activity is typically characterized by its potency (EC50) in functional assays. The following table summarizes the available quantitative data for the in vitro activity of 5F-PB-22.

| Compound | Assay Type | Target | EC50 (nM) | Reference |

| 5F-PB-22 | FLIPR Membrane Potential Assay | Human CB1 Receptor | 2.8 - 1959 (range across studies) | [6][10] |

| 5F-PB-22 | FLIPR Membrane Potential Assay | Human CB2 Receptor | 6.5 - 206 (range across studies) | [6][10] |

Note: The wide range in reported EC50 values may be attributable to variations in experimental conditions, cell lines, and specific assay protocols between different laboratories.

Experimental Protocols

The functional activity of 5F-PB-22 is commonly assessed using in vitro assays that measure changes in cell signaling upon receptor activation. A key methodology cited in the literature is the Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay[6].

FLIPR Membrane Potential Assay

This assay measures changes in cell membrane potential, a downstream effect of CB1/CB2 receptor activation. Activation of these Gαi/o-coupled receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in changes to the cell's membrane potential[4][7].

Objective: To determine the functional potency (EC50) of a compound by measuring its ability to activate cannabinoid receptors and induce a change in membrane potential.

General Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2 receptor are cultured in appropriate media and maintained under standard conditions (e.g., 37°C, 5% CO2).

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere and grow to a near-confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)[11][12][13]. This dye redistributes across the cell membrane in response to changes in membrane potential, leading to a change in fluorescence intensity[11]. The loading is typically performed in the dark for a specified period (e.g., 30-60 minutes) at room or physiological temperature.

-

Compound Preparation: The test compound (5F-PB-22) is serially diluted in an appropriate buffer to create a range of concentrations for generating a dose-response curve.

-

FLIPR Measurement: The cell plate and compound plate are placed into the FLIPR instrument. The instrument measures the baseline fluorescence of the cells in each well. It then adds the test compound from the compound plate to the cell plate and immediately begins to kinetically measure the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential and thus to the level of receptor activation. The peak fluorescence response is measured for each concentration of the test compound. These values are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Signaling Pathways

5F-PB-22, acting as an agonist at CB1 and CB2 receptors, initiates a cascade of intracellular signaling events. These receptors are primarily coupled to the inhibitory G-protein, Gαi/o[5][7].

Canonical Gαi/o-Coupled Pathway

Activation of the CB1 receptor by an agonist like 5F-PB-22 leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ)[14][15]. This triggers several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4][8]. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated calcium (Ca2+) channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels[4][7]. The net effect is a hyperpolarization of the cell membrane and a reduction in neurotransmitter release in neuronal cells.

-

Activation of MAPK/ERK Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, which is involved in regulating gene expression and cell proliferation[8][16].

Metabolism and Further Considerations

While this guide focuses on in vitro receptor activity, it is crucial for researchers to be aware of the metabolic pathways of 5F-PB-22. In vitro studies using human hepatocytes have shown that 5F-PB-22 is extensively metabolized, primarily through ester hydrolysis[17][18][19]. This rapid metabolism means that the parent compound may have a short duration of action, and its metabolites may also possess biological activity, complicating the interpretation of in vivo effects. One of the major metabolic routes involves oxidative defluorination, which can convert 5F-PB-22 into metabolites of PB-22[17][18][19].

Conclusion

5F-PB-22 is a potent full agonist at both CB1 and CB2 receptors, as demonstrated by in vitro functional assays. Its primary mechanism of action involves the activation of the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. While comprehensive data on the specific 5-Fluoro PB-22 N-(3-fluoropentyl) isomer is not currently available, the detailed analysis of 5F-PB-22 provides a robust framework for researchers exploring the structure-activity relationships and pharmacological effects of this class of fluorinated synthetic cannabinoids. Future research is needed to elucidate the specific activity of other positional isomers to fully understand their potential physiological and toxicological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

- 10. researchgate.net [researchgate.net]

- 11. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]

- 12. Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. tandfonline.com [tandfonline.com]

- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 16. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 17. mdpi.com [mdpi.com]

- 18. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preliminary Toxicological Data on 5-Fluoro PB-22 N-(3-fluoropentyl) isomer: A Technical Guide

Disclaimer: Direct experimental toxicological and pharmacological data for the N-(3-fluoropentyl) isomer of 5-Fluoro PB-22 are not available in current scientific literature. The physiological and toxicological properties of this specific isomer have not been evaluated. This guide therefore summarizes the available data for the closely related and more extensively studied synthetic cannabinoid, 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), to provide an inferred toxicological profile. All data presented herein pertains to 5F-PB-22 unless otherwise specified and should be interpreted with caution as a surrogate for the N-(3-fluoropentyl) isomer.

Executive Summary

5F-PB-22 is a potent synthetic cannabinoid that acts as a full agonist at the CB1 and CB2 cannabinoid receptors.[1] It has been associated with numerous cases of acute intoxication and has been implicated in fatalities.[2][3][4] The primary metabolic pathway for 5F-PB-22 is ester hydrolysis, followed by oxidation and glucuronidation.[5][6] Due to the structural similarities, it is anticipated that the N-(3-fluoropentyl) isomer would exhibit a comparable pharmacological and metabolic profile, though variations in potency and metabolism due to the altered position of the fluorine atom are possible.

Pharmacology and Receptor Binding

5F-PB-22 demonstrates high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] In vivo studies in rats have shown that 5F-PB-22 produces effects similar to those of Δ9-THC, the primary psychoactive component of cannabis.[2]

Quantitative Pharmacological Data for 5F-PB-22

| Parameter | Value | Receptor | Notes |

| Binding Affinity (Kᵢ) | 0.468 nM | CB1 | Full agonist activity observed.[1] |

| Binding Affinity (Kᵢ) | 0.633 nM | CB2 | Full agonist activity observed.[1] |

In Vivo Effects and Toxicology of 5F-PB-22

Animal studies have demonstrated that 5F-PB-22 induces depressant effects.[7] In rats, administration of 5F-PB-22 has been shown to reduce heart rate at concentrations as low as 0.3 mg/kg.[7] The effects in mice and rats were observed to last for 120-150 minutes.[7]

Reported Postmortem Blood Concentrations of 5F-PB-22

| Case | Concentration (ng/mL) | Blood Source | Other Substances |

| Case 1 | 1.1 | Femoral | Ethanol (0.033 g/dL) |

| Case 2 | 1.5 | Iliac | None reported |

| Case 3 | 1.5 | Superior Vena Cava | None reported |

| Case 4 | 1.3 | Antemortem Serum | Carboxy-THC |

| Fatality Case | 0.37 | Femoral | Ethanol |

Data compiled from multiple case reports.[3][4]

Metabolism of 5F-PB-22 and Inferred Metabolism of the N-(3-fluoropentyl) Isomer

In vitro studies using human hepatocytes have been crucial in elucidating the metabolic fate of 5F-PB-22.[5][6] The primary metabolic route is the hydrolysis of the ester linkage, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. The resulting carboxylic acid metabolite undergoes further biotransformation.

Major Metabolic Pathways of 5F-PB-22

-

Ester Hydrolysis: The initial and predominant step.[5]

-

Oxidative Defluorination: The fluoropentyl chain is metabolized to a pentyl chain, forming PB-22 metabolites.[5]

-

Hydroxylation: Occurs on the pentyl chain and the quinoline (B57606) system.[5]

-

Carboxylation: Formation of a pentanoic acid metabolite.[5]

-

Epoxide Formation: Followed by internal hydrolysis.[5]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.[5]

It is hypothesized that the N-(3-fluoropentyl) isomer would undergo a similar metabolic cascade, with initial ester hydrolysis followed by oxidation of the fluoropentyl chain. The position of the fluorine at the 3-position may influence the rate and products of oxidative metabolism compared to the terminal fluorine of 5F-PB-22.

Identified Metabolites of 5F-PB-22

A total of 22 metabolites have been identified for 5F-PB-22 in human hepatocyte incubations.[5] The major metabolites recommended for forensic identification are:

-

5'-fluoropentylindole-3-carboxylic acid

-

PB-22 pentanoic acid

-

Hydroxy-5F-PB-22 (with oxidation on the quinoline system)

Experimental Protocols

In Vitro Metabolism with Human Hepatocytes

-

Objective: To identify the metabolic pathways of 5F-PB-22.

-

Methodology:

-

Pooled cryopreserved human hepatocytes are incubated with 10 μmol/L of 5F-PB-22.[5]

-

Incubations are carried out for up to 3 hours.[5]

-

Samples are collected at various time points and quenched.

-

Analysis is performed using a high-resolution mass spectrometer (e.g., TripleTOF 5600+).[5]

-

Data is acquired via Time-of-Flight (TOF) scans followed by information-dependent acquisition (IDA) for product ion scans.[5]

-

Metabolite identification is achieved through analysis of accurate mass full scan MS and MS/MS data, utilizing techniques such as mass defect filtering (MDF), neutral loss, and product ion filtering.[5]

-

Quantification in Postmortem Blood

-

Objective: To determine the concentration of 5F-PB-22 in biological samples.

-

Methodology:

-

Sample Preparation: A liquid-liquid extraction is performed at pH 10.2 using a hexane:ethyl acetate (B1210297) solvent mixture.

-

Instrumentation: Analysis is conducted using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Two ion transitions are monitored for the analyte, and one for the internal standard.

-

Validation: The assay should be validated for linearity, limit of detection (LOD), limit of quantification (LLOQ), precision, and accuracy. For 5F-PB-22, a linear range of 0.5 ng/mL to 10 ng/mL with an LOD of 0.1 ng/mL has been reported.

-

Visualizations

Proposed Metabolic Pathway of 5F-PB-22

Caption: Proposed metabolic pathway of 5F-PB-22 based on in vitro human hepatocyte studies.

Experimental Workflow for In Vitro Metabolism Study

Caption: A generalized workflow for the in vitro analysis of synthetic cannabinoid metabolism.

References

- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three fatalities associated with the synthetic cannabinoids 5F-ADB, 5F-PB-22, and AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

"pharmacological profile of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer"

An in-depth analysis of the available scientific literature reveals that the specific positional isomer, 5-Fluoro PB-22 N-(3-fluoropentyl) isomer , is available as an analytical reference standard.[1] However, its pharmacological, physiological, and toxicological properties have not yet been evaluated in published research.[1] Analytical studies have established methods to differentiate it from other isomers, such as by its unique retention time in gas chromatography/mass spectrometry analysis.[2]

Due to the absence of specific data for the N-(3-fluoropentyl) isomer, this technical guide will focus on the core compound, 5-Fluoro PB-22 (5F-PB-22) , also known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate.[3][4] This compound is the terminally fluorinated analog of PB-22 and has been extensively studied.[3][5] The insights into its pharmacological profile can provide a valuable framework for understanding the potential properties of its isomers.

Pharmacological Profile of 5F-PB-22

5F-PB-22 is a potent synthetic cannabinoid that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[6] Its introduction into the designer drug market was a response to the legal control of earlier synthetic cannabinoids like JWH-018.[3]

Receptor Binding Affinity and Functional Activity

The addition of a terminal fluorine to the N-pentyl chain, a common modification in synthetic cannabinoids, is known to enhance CB1 receptor binding affinity and potency.[7][8] 5F-PB-22 demonstrates high affinity for both CB1 and CB2 receptors.[6] In vitro functional assays confirm its role as an agonist, with potency generally 2 to 5 times greater than its non-fluorinated parent compound, PB-22, at the CB1 receptor.[5]

| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy | Assay Type | Reference |

| 5F-PB-22 | CB1 | 0.468 nM | 47.6 nM | Full Agonist | FLIPR Membrane Potential | [5][6] |

| 5F-PB-22 | CB2 | 0.633 nM | 11.2 nM | Full Agonist | FLIPR Membrane Potential | [5][6] |

| PB-22 | CB1 | Not Reported | 111 nM | Full Agonist | FLIPR Membrane Potential | [5] |

| PB-22 | CB2 | Not Reported | 26.1 nM | Full Agonist | FLIPR Membrane Potential | [5] |

In Vivo Effects

Animal studies have demonstrated that 5F-PB-22 produces effects consistent with CB1 receptor agonism. In rats, it induces dose-dependent hypothermia and reduces heart rate, effects characteristic of cannabimimetic activity.[5] Drug discrimination studies also show that it generalizes to Δ⁹-THC, indicating similar subjective effects.[3]

Metabolism

The metabolism of 5F-PB-22 is rapid and extensive. In vitro studies using human hepatocytes and other models have identified numerous metabolites.[9][10] The primary metabolic pathways include:

-

Ester Hydrolysis: The most predominant pathway, cleaving the ester bond to yield 1-(5-fluoropentyl)indole-3-carboxylic acid.[9][10]

-

Oxidative Defluorination: The terminal fluorine is replaced, leading to the formation of PB-22 metabolites, such as PB-22 N-pentanoic acid.[9][10]

-

Hydroxylation: Oxidation occurs at various positions on the molecule, particularly on the pentyl chain and the quinoline (B57606) system.[9]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.[9]

| Metabolite Class | Biotransformation | Common Metabolites |

| Phase I | Ester Hydrolysis | 1-(5-fluoropentyl)indole-3-carboxylic acid |

| Oxidative Defluorination | PB-22 N-pentanoic acid | |

| Hydroxylation | Hydroxy-5F-PB-22 (oxidation on quinoline system) | |

| Dihydroxylation | 5F-PB-22 diol | |

| Epoxide Formation | 5F-PB-22 epoxide | |

| Phase II | Glucuronidation | Hydroxylated metabolite glucuronides |

Experimental Protocols

FLIPR Membrane Potential Assay (for Functional Activity)

This assay measures the functional consequences of receptor activation by monitoring changes in cell membrane potential.

-

Cell Culture: HEK-293 cells stably expressing human CB1 or CB2 receptors are cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: 5F-PB-22 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Procedure: The cells are loaded with a fluorescent membrane potential dye. The FLIPR (Fluorometric Imaging Plate Reader) instrument adds the test compound to the wells and simultaneously measures the change in fluorescence over time.

-

Data Analysis: The change in fluorescence corresponds to the change in membrane potential. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal curve.

Human Hepatocyte Incubation (for Metabolism)

This in vitro model simulates liver metabolism to identify potential human metabolites.

-

Hepatocyte Culture: Pooled cryopreserved human hepatocytes are thawed and suspended in incubation medium.

-

Incubation: 5F-PB-22 (e.g., at a concentration of 10 μmol/L) is added to the hepatocyte suspension and incubated at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 3 hours).[9]

-

Sample Preparation: The reaction is quenched (e.g., with cold acetonitrile) to stop metabolic activity. The samples are then centrifuged to pellet cell debris, and the supernatant is collected for analysis.[9]

-

LC-HRMS Analysis: The supernatant is analyzed using a high-resolution mass spectrometer (e.g., TripleTOF) coupled with liquid chromatography. This allows for the separation and identification of metabolites based on their accurate mass and fragmentation patterns.[9]

-

Data Processing: Metabolite datasets are analyzed using various filtering techniques (e.g., mass defect filtering, neutral loss filtering) to identify biotransformations of the parent compound.[9]

Visualizations

Caption: Canonical CB1 Receptor signaling pathway for Gαi-coupled receptors.

Caption: Experimental workflow for in vitro metabolite identification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. 5-fluoro-PB-22 | C23H21FN2O2 | CID 72710774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 7. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the synthetic cannabinoid 5-Fluoro PB-22 N-(3-fluoropentyl) isomer in common laboratory solvents. This document is intended to be a valuable resource for researchers involved in the analysis, formulation, and study of this compound.

Introduction

This compound is a synthetic cannabinoid, a class of compounds designed to mimic the effects of THC. As with many research chemicals, a thorough understanding of its physicochemical properties, particularly its solubility, is crucial for accurate experimental design, the development of analytical methods, and the preparation of formulations for toxicological and pharmacological studies. This guide summarizes the available quantitative solubility data, provides detailed experimental protocols for solubility determination, and outlines the relevant biological signaling pathways associated with this class of compounds.

Solubility Profile

Quantitative solubility data for this compound is limited in publicly available literature. However, existing data provides valuable insights into its solubility characteristics.

Quantitative Solubility Data

The known solubility values for this compound are presented in the table below.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 11 mg/mL[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[1] |

Note: The solubility in a buffered aqueous solution (PBS) is significantly lower than in organic solvents, which is a common characteristic of synthetic cannabinoids.

General Solubility Characteristics of Synthetic Cannabinoids

Synthetic cannabinoids, as a class of compounds, are generally characterized by their high lipophilicity.[2] This chemical property dictates their solubility in various solvents.

-

High Solubility: They are typically readily soluble in medium to low polarity organic solvents.[2] This includes, but is not limited to:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Ethyl acetate

-

Acetone

-

Isooctane

-

-

Low Solubility: Conversely, their solubility in water and aqueous buffers is generally low.[2][3]

Based on these general characteristics, it can be inferred that this compound is likely to exhibit good solubility in a range of common organic laboratory solvents beyond DMF and DMSO. However, empirical determination is necessary for precise quantitative values.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a powdered solid research chemical like this compound in a specific solvent. This protocol is adaptable for various common laboratory solvents.

Gravimetric Method for Solubility Determination

This method involves creating a saturated solution and then determining the concentration of the solute in that solution.

Materials:

-

This compound (solid form)

-

Selected laboratory solvent (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). This extended mixing is crucial for achieving a true equilibrium solubility.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

For further purification and to ensure no fine particles are transferred, pass the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish/vial minus the initial tare weight.

-

Solubility is then calculated by dividing the mass of the dissolved solute by the volume of the supernatant that was collected.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Signaling Pathways

Synthetic cannabinoids like 5-Fluoro PB-22 primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

CB1 and CB2 Receptor Signaling

The activation of CB1 and CB2 receptors by an agonist such as this compound leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately affecting neurotransmitter release and other cellular processes.[4]

The following diagrams illustrate the canonical signaling pathways initiated by the activation of CB1 and CB2 receptors.

References

Stability and Storage of 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic cannabinoid 5-Fluoro PB-22 N-(3-fluoropentyl) isomer. Due to the limited availability of stability data for this specific positional isomer, this guide incorporates data from its parent compound, 5F-PB-22, and other closely related synthetic cannabinoids. The information presented herein is intended to guide researchers in ensuring the integrity of their samples for analytical and experimental purposes.

Chemical and Physical Properties

This compound is a synthetic cannabinoid characterized by an indole (B1671886) core, a quinoline (B57606) ester, and a fluorinated pentyl chain where the fluorine atom is located at the third position. Its chemical structure is a critical determinant of its stability, with the ester linkage being a primary site for potential degradation.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester |

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Formula Weight | 376.4 g/mol |

| CAS Number | 2365471-07-2 |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by temperature, light, and the presence of hydrolytic enzymes or certain solvents. The primary degradation pathway for 5F-PB-22 and related compounds is the hydrolysis of the ester bond, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. Studies on the parent compound, PB-22, have shown its susceptibility to thermolytic cleavage around the ester bonds. Furthermore, combustion of 5F-PB-22 can lead to the formation of degradation products such as 1-(5-fluoropentyl)-indole and 1-pentyl-indole.

Temperature Effects

Elevated temperatures accelerate the degradation of synthetic cannabinoids. For long-term storage, freezing is consistently recommended. While some studies on 5F-PB-22 indicate stability for at least three months at temperatures up to 40°C, storage at -20°C is the industry standard for preserving the integrity of the compound. A commercially available solution of this compound in acetonitrile (B52724) is reported to be stable for at least four years when stored at -20°C.

Table 2: Summary of Temperature-Dependent Stability for 5F-PB-22 and Related Compounds

| Compound/Matrix | Storage Temperature | Duration | Stability | Reference |

| This compound (in acetonitrile) | -20°C | ≥ 4 years | Stable | |

| 5F-PB-22 | -20°C to +40°C | 3 months | Stable | |

| Various Synthetic Cannabinoids (in whole blood) | -20°C | 12 weeks | Generally Stable | |

| Various Synthetic Cannabinoids (in whole blood) | 4°C (Refrigerated) | 12 weeks | Variable, some degradation | |

| Various Synthetic Cannabinoids (in whole blood) | 22°C (Room Temperature) | 12 weeks | Significant degradation for some compounds |

Solvent Effects

The choice of solvent can impact the stability of this compound. Alcohols, such as methanol (B129727) or ethanol, should be used with caution as they can cause transesterification of the ester linkage. Acetonitrile is a commonly used solvent for formulation and is associated with good long-term stability when stored appropriately.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store at -20°C for long-term storage.

-

Form: For optimal stability, store as a solid or in a non-alcoholic, aprotic solvent such as acetonitrile.

-

Container: Use tightly sealed, light-resistant containers to prevent degradation from light and exposure to air.

-

Handling: Minimize freeze-thaw cycles, as this can affect the stability of the compound in solution.

Experimental Protocols

General Protocol for Stability Testing of Synthetic Cannabinoids

This protocol outlines a general procedure for assessing the stability of synthetic cannabinoids like this compound under various conditions.

-

Sample Preparation:

-

Prepare stock solutions of the analyte in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Spike the analyte into the matrix of interest (e.g., plasma, whole blood, or a buffered solution) to achieve the desired final concentrations for the study.

-

Prepare multiple aliquots for each storage condition and time point to be tested.

-

-

Storage Conditions:

-

Store aliquots under a range of conditions, for example:

-

-20°C (frozen)

-

4°C (refrigerated)

-

22°C (ambient/room temperature)

-

40°C (accelerated degradation)

-

-

Protect a subset of samples from light at each temperature to assess photosensitivity.

-

-

Time Points:

-

Analyze samples at predetermined time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, etc.).

-

-

Sample Analysis:

-

At each time point, retrieve the samples for a specific condition.

-

Perform a validated extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte from the matrix.

-

Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Quantify the concentration of the parent compound at each time point.

-

Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

-

Identify and quantify any major degradation products if possible.

-

Visualization of Pathways and Workflows

Cannabinoid Receptor Signaling Pathway

5F-PB-22 acts as an agonist at the cannabinoid receptor 1 (CB1). The following diagram illustrates a simplified downstream signaling cascade following CB1 receptor activation.

Caption: Simplified CB1 receptor signaling pathway activated by 5F-PB-22 isomer.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for conducting a stability study of a synthetic cannabinoid.

The Legal Status and Pharmacological Landscape of 5-Fluoro PB-22 and its Isomers for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the legal status of the synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22) and its isomers for research purposes. It delves into the pharmacological properties of 5F-PB-22, presenting available quantitative data on its interaction with cannabinoid receptors. Detailed methodologies for key in vitro experiments are provided to facilitate further research. This guide also visualizes the primary signaling pathway activated by 5F-PB-22 and outlines a typical experimental workflow for the preclinical evaluation of novel synthetic cannabinoids. A significant finding of the research for this guide is the conspicuous absence of publicly available pharmacological data for the specific isomers of 5F-PB-22, highlighting a critical knowledge gap for the scientific community.

Legal Status of 5F-PB-22 and its Isomers

5F-PB-22 is a potent synthetic cannabinoid that has been subject to stringent regulatory controls in numerous countries due to its high potential for abuse and associated adverse health effects. For researchers, it is imperative to be fully aware of the legal framework governing the acquisition, possession, and use of this compound and its structural analogs.

United Kingdom: In the United Kingdom, 5F-PB-22 is controlled as a Class B drug under the Misuse of Drugs Act 1971.[4][5] The legislation in the UK often employs a generic or "analogue" approach to control groups of structurally related compounds, meaning that isomers of 5F-PB-22 would also be considered Class B drugs.[5]

European Union: The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors 5F-PB-22 as a new psychoactive substance.[6][7] While specific regulations can vary between member states, many have implemented generic controls or analogue legislation that would encompass the isomers of 5F-PB-22.[8][9]

China: As of October 2015, 5F-PB-22 is a controlled substance in China.[4][5]

International Control: The United Nations Office on Drugs and Crime (UNODC) has noted the international control of 5F-PB-22, and it is included in Schedule II of the 1971 Convention on Psychotropic Substances.[10][11] This international scheduling encourages member nations to implement national controls.

Research Exemptions: While the legal status of 5F-PB-22 and its isomers is highly restrictive, provisions for research do exist. In the United States, for instance, researchers can apply for a DEA Schedule I registration. This process is rigorous and requires a detailed research protocol demonstrating scientific merit and ensuring secure handling and storage of the substances.

Pharmacological Profile of 5F-PB-22

5F-PB-22 is a potent full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is associated with immunomodulatory functions.

Quantitative Data Summary

While extensive pharmacological data for the various isomers of 5F-PB-22 is not available in the public domain, studies on 5F-PB-22 provide a baseline for its potent activity.

| Compound | CB1 Receptor Affinity (Kᵢ, nM) | CB2 Receptor Affinity (Kᵢ, nM) | CB1 Functional Potency (EC₅₀, nM) | CB2 Functional Potency (EC₅₀, nM) | Efficacy |

| 5F-PB-22 | 0.468[12] | 0.633[12] | 0.84 - 39.8 | 0.70 | Full Agonist |

Note: EC₅₀ values can vary depending on the specific functional assay employed.

Experimental Protocols

For researchers intending to investigate the pharmacology of 5F-PB-22 or its isomers, the following are detailed methodologies for key in vitro experiments. Adherence to these protocols is crucial for generating reliable and reproducible data.

Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Test compounds (e.g., 5F-PB-22 isomers) at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.05% Tween-20, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand dilution (final concentration ~0.5 nM), and 100 µL of membrane preparation (10-20 µg protein/well) in binding buffer. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of WIN 55,212-2.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay for Functional Activity

This assay determines the functional potency (EC₅₀) and efficacy of a compound as an agonist or antagonist at the Gᵢ-coupled CB1 and CB2 receptors.

Materials:

-

CHO-K1 cells stably expressing human CB1 or CB2 receptors.

-

Assay medium: DMEM supplemented with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compounds (e.g., 5F-PB-22 isomers) at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.

-

Pre-treatment: On the day of the assay, replace the culture medium with assay medium and incubate for 30 minutes at 37°C.

-

Compound Addition: Add various concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-5 µM).

-

Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) using non-linear regression.

Visualizations

Cannabinoid Receptor Signaling Pathway

The primary signaling pathway for synthetic cannabinoids like 5F-PB-22 at the CB1 receptor involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability.

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for the initial preclinical evaluation of novel synthetic cannabinoids.

References

- 1. ecddrepository.org [ecddrepository.org]

- 2. mdpi.com [mdpi.com]

- 3. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations [mdpi.com]

- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Fluoro PB-22 and its N-(3-fluoropentyl) Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro PB-22 (5F-PB-22), also known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a synthetic cannabinoid that has been identified in illicit drug markets.[1] Clandestine manufacturing processes can lead to the formation of various isomers, including positional isomers of the fluoropentyl chain. The differentiation of these isomers is a significant challenge for forensic and clinical laboratories as they may have different physiological and toxicological properties. This document provides detailed analytical methods for the detection and differentiation of 5F-PB-22 and its N-(3-fluoropentyl) isomer. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

The unambiguous identification of 5-Fluoro PB-22 and its N-(3-fluoropentyl) isomer requires a combination of chromatographic separation and mass spectrometric or spectroscopic detection. Due to their identical mass, these isomers cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation or detailed structural elucidation by NMR.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A primary and robust technique for the separation and identification of volatile and semi-volatile compounds. The separation of isomers is achieved based on their differential interactions with the GC column stationary phase.[1][2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful method for the analysis of non-volatile or thermally labile compounds. Tandem mass spectrometry provides an additional layer of specificity through the fragmentation of precursor ions into product ions, which can aid in isomer differentiation.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR provide definitive information about the chemical structure of molecules, allowing for the unambiguous identification of isomers.[1]

Data Presentation: Quantitative Analytical Data

The following tables summarize key quantitative data for the analytical methods used to differentiate 5-Fluoro PB-22 and its N-(fluoropentyl) isomers.

Table 1: GC-MS Retention Times of 5F-PB-22 and N-(fluoropentyl) Isomers

| Compound | Retention Time (min) |

| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | Data not available in cited sources |

| 5-Fluoro PB-22 N-(3-fluoropentyl) isomer | Data not available in a comparable format |

| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | Data not available in a comparable format |

| 5-Fluoro PB-22 | Data not available in a comparable format |

Note: A thesis from the University of Alabama at Birmingham details a validated GC-MS method for the separation of 13 isomers of 5-fluoro PB-22, including the three N-(fluoropentyl) isomers, but specific retention time data was not provided in the abstract.[2] A full review of the thesis may provide this data.

Table 2: Key Mass Spectral Fragments (m/z) from Electron Ionization GC-MS

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| 5-Fluoro PB-22 and its N-(fluoropentyl) isomers | 376.2 | Specific diagnostic fragment ions for each isomer require detailed analysis of fragmentation pathways. |

Note: While the precursor ion will be the same for all isomers, subtle differences in fragmentation patterns can be exploited for their differentiation. Tandem MS (MS/MS) is often required to elucidate these differences.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of 5-Fluoro PB-22 Isomers

This protocol is based on general methodologies for the GC-MS analysis of synthetic cannabinoids.

1. Sample Preparation: a. Dissolve a small amount of the sample in a suitable organic solvent (e.g., methanol, acetonitrile). b. If necessary, perform an extraction (e.g., solid-phase extraction or liquid-liquid extraction) for complex matrices. c. Dilute the sample to a final concentration suitable for GC-MS analysis (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC system or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet Temperature: 250 °C.

- Injection Volume: 1 µL in splitless mode.

- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 1 min.

- Ramp 1: Increase to 300 °C at 20 °C/min.

- Hold at 300 °C for 10 min.